N-(2-Ethylphenyl)-2-(4-morpholinyl)acetamide is a lidocaine analog, structurally similar to the local anesthetic lidocaine. [] This compound belongs to the class of aminoamide compounds. Its primary relevance in scientific research stems from its potent antiarrhythmic activity, specifically categorized as a type I antiarrhythmic agent. [] Research on this compound focuses on understanding its structure-activity relationship to potentially develop new and improved antiarrhythmic drugs.
The crystal structure of N-(2-ethylphenyl)-2-(4-morpholinyl)acetamide, both in its free base and hydrochloride forms, reveals crucial information about its conformational preferences. [] Notably, the substitution at the alpha carbon (Cα) and the incorporation of the nitrogen atom into the morpholine ring significantly influence the conformational preferences around the Cα-C(O) and Cα-N(ring) bonds compared to lidocaine. [] This difference in conformation, especially in the protonated form (likely the biologically active form), where the O+N-H(amine) bond adopts a gauche orientation relative to the C=O group, distinguishes it from other lidocaine analogs and may contribute to its specific activity. []
Although the exact mechanism of action of N-(2-ethylphenyl)-2-(4-morpholinyl)acetamide is not explicitly detailed within the provided literature, its classification as a type I antiarrhythmic agent suggests it likely acts by blocking sodium channels in the heart, thereby reducing the rate and magnitude of depolarization, ultimately suppressing abnormal heart rhythms. []
The primary application of N-(2-ethylphenyl)-2-(4-morpholinyl)acetamide in scientific research is as a model compound for developing new antiarrhythmic agents. [] Its potent type I antiarrhythmic activity makes it a valuable research tool for understanding the relationship between molecular structure and antiarrhythmic activity. [] By studying its interactions with biological targets and comparing it to other lidocaine analogs, researchers can gain insights into the structural features essential for optimal activity and potentially design improved therapies for cardiac arrhythmias.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: